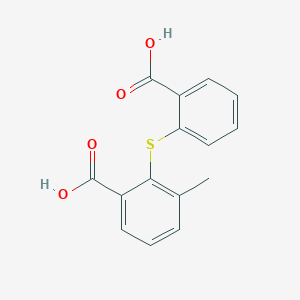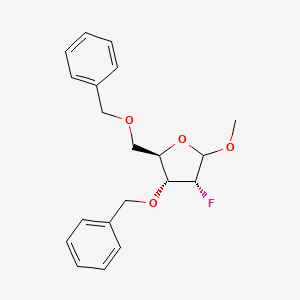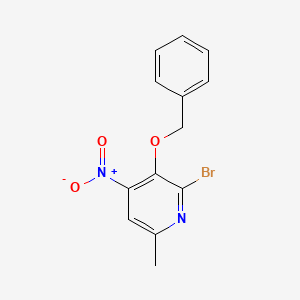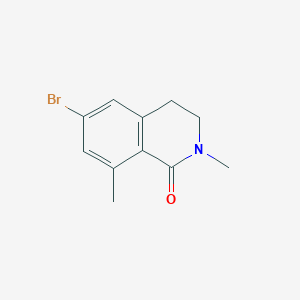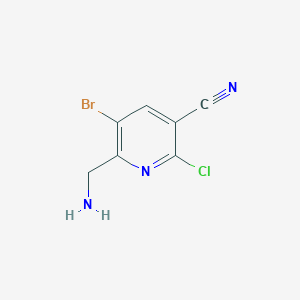
6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with aminomethyl, bromo, chloro, and cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
化学反应分析
Types of Reactions
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
科学研究应用
6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.
作用机制
The mechanism of action of 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile include:
- 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxamide
- 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxylic acid
- 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxaldehyde
Uniqueness
What sets 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile apart from similar compounds is the presence of the cyano group, which can participate in unique chemical reactions and interactions. This makes it a versatile building block for the synthesis of a wide range of derivatives with diverse applications.
属性
分子式 |
C7H5BrClN3 |
|---|---|
分子量 |
246.49 g/mol |
IUPAC 名称 |
6-(aminomethyl)-5-bromo-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrClN3/c8-5-1-4(2-10)7(9)12-6(5)3-11/h1H,3,11H2 |
InChI 键 |
WWEUSQQCVFWDOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1Br)CN)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Methoxyphenyl)sulfanyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13921025.png)
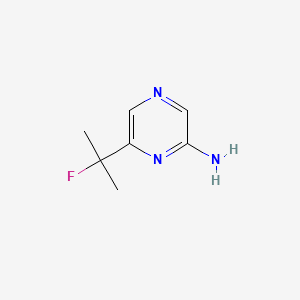
![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)
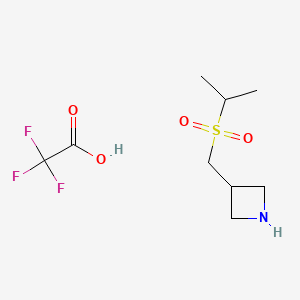
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
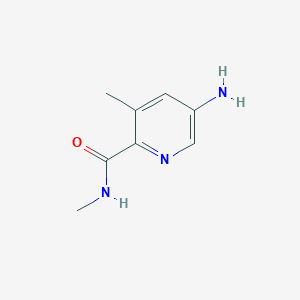
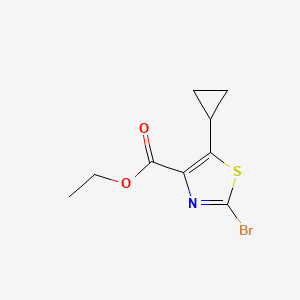
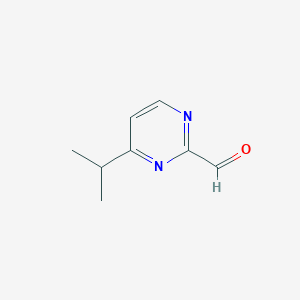
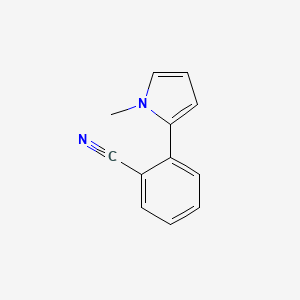
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
